
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-((phenylamino)thioxomethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-((phenylamino)thioxomethyl)hydrazide is a complex heterocyclic compound. This compound is part of the indoloquinoxaline family, known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-((phenylamino)thioxomethyl)hydrazide typically involves multi-step protocols. One common method starts with the condensation of isatin or its derivatives with o-phenylenediamine in the presence of glacial acetic acid under microwave irradiation . This reaction forms the indoloquinoxaline core, which is then further functionalized to introduce the bromo, acetic acid, and hydrazide groups.
Industrial Production Methods
the use of microwave-assisted synthesis and transition-metal-catalyzed reactions are promising approaches for scaling up the production .
Chemical Reactions Analysis
Types of Reactions
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-((phenylamino)thioxomethyl)hydrazide undergoes various chemical reactions, including:
Oxidation: Conversion of methyl groups to carbonyl derivatives.
Reduction: Reduction of nitro groups to amines.
Substitution: Alkylation and acylation reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate(III) is commonly used.
Reduction: Hydrobromic acid at elevated temperatures.
Substitution: Dimethyl sulfate for alkylation.
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines, which can be further functionalized for specific applications .
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-((phenylamino)thioxomethyl)hydrazide has several scientific research applications:
Mechanism of Action
The primary mechanism of action for 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-((phenylamino)thioxomethyl)hydrazide involves DNA intercalation . This process disrupts the normal function of DNA, inhibiting replication and transcription, which can lead to cell death. The compound’s ability to stabilize DNA complexes is crucial for its anticancer and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure.
NCA0424, B-220, 9-OH-B-220: Highly active derivatives with good DNA binding affinity.
Uniqueness
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-((phenylamino)thioxomethyl)hydrazide is unique due to its specific functional groups, which enhance its biological activity and specificity compared to other indoloquinoxaline derivatives .
Properties
CAS No. |
109322-16-9 |
|---|---|
Molecular Formula |
C23H17BrN6OS |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
1-[[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C23H17BrN6OS/c24-14-10-11-19-16(12-14)21-22(27-18-9-5-4-8-17(18)26-21)30(19)13-20(31)28-29-23(32)25-15-6-2-1-3-7-15/h1-12H,13H2,(H,28,31)(H2,25,29,32) |
InChI Key |
GGYQLJXMWWUJFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


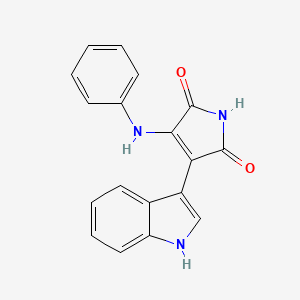
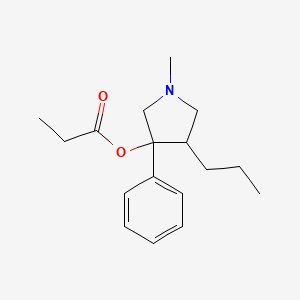
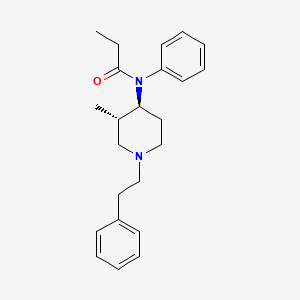
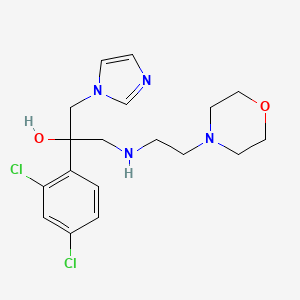
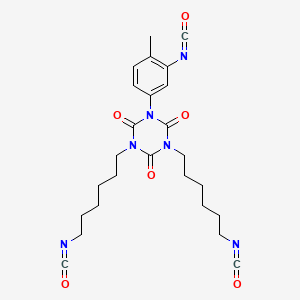
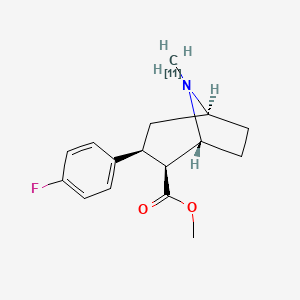
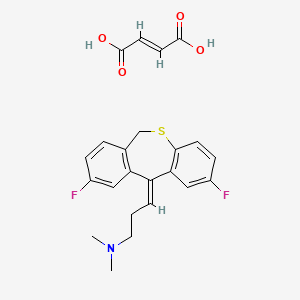
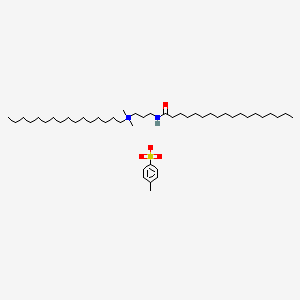
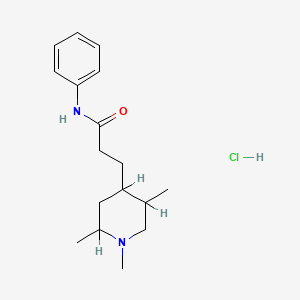
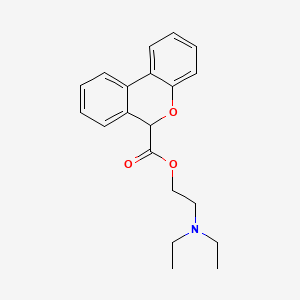
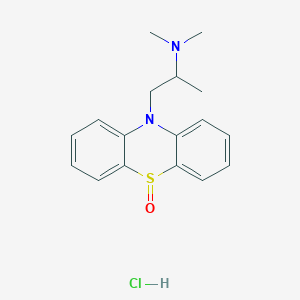
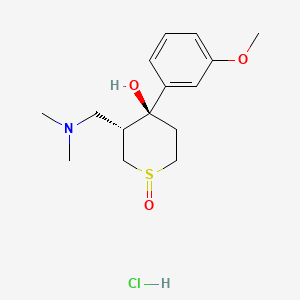
![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride](/img/structure/B12758943.png)

